

# Belizatinib (TSR-011): A Technical Overview of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Belizatinib (**TSR-011**) is an orally active, potent, small-molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] Developed by TESARO, Inc., Belizatinib was investigated as a potential therapeutic agent for advanced solid tumors and lymphomas, particularly those harboring ALK rearrangements. Despite showing promise in preclinical studies and early clinical development, its advancement was ultimately halted. This technical guide provides a comprehensive overview of the discovery and development history of Belizatinib, summarizing the available preclinical and clinical data, outlining its mechanism of action, and detailing relevant experimental methodologies.

## Discovery and Lead Optimization

While specific details regarding the initial hit identification and lead optimization process for Belizatinib have not been extensively published, its development was part of a broader effort in the field of oncology to develop next-generation ALK inhibitors. The rationale for designing a dual ALK/TRK inhibitor was likely to broaden its therapeutic potential and to overcome potential resistance mechanisms involving TRK signaling. The chemical structure of Belizatinib was optimized for oral bioavailability and potent inhibition of its target kinases.

## Mechanism of Action

Belizatinib functions as an ATP-competitive inhibitor of ALK and TRK kinases.[2] By binding to the ATP-binding pocket of these receptor tyrosine kinases, it blocks their phosphorylation and subsequent activation of downstream signaling pathways.

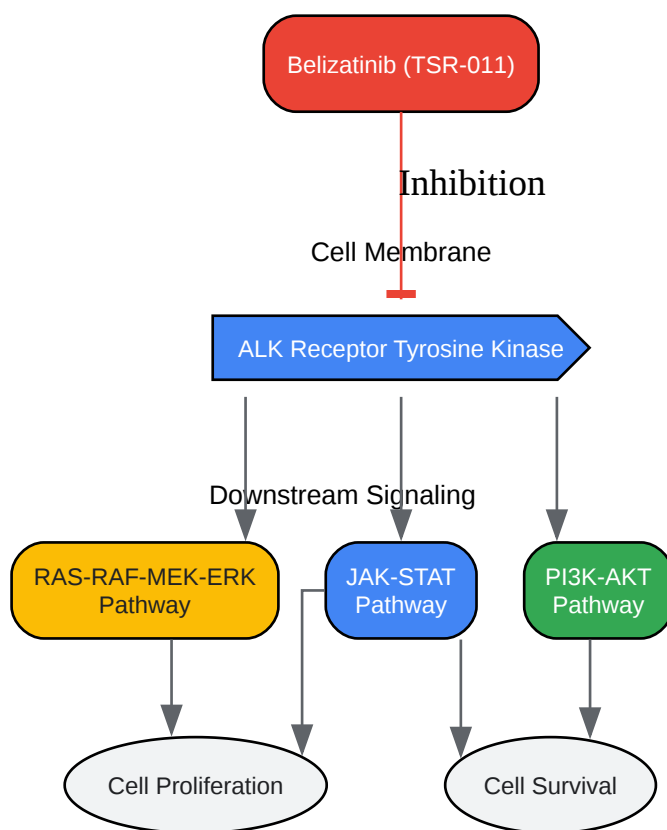
## ALK Signaling Pathway

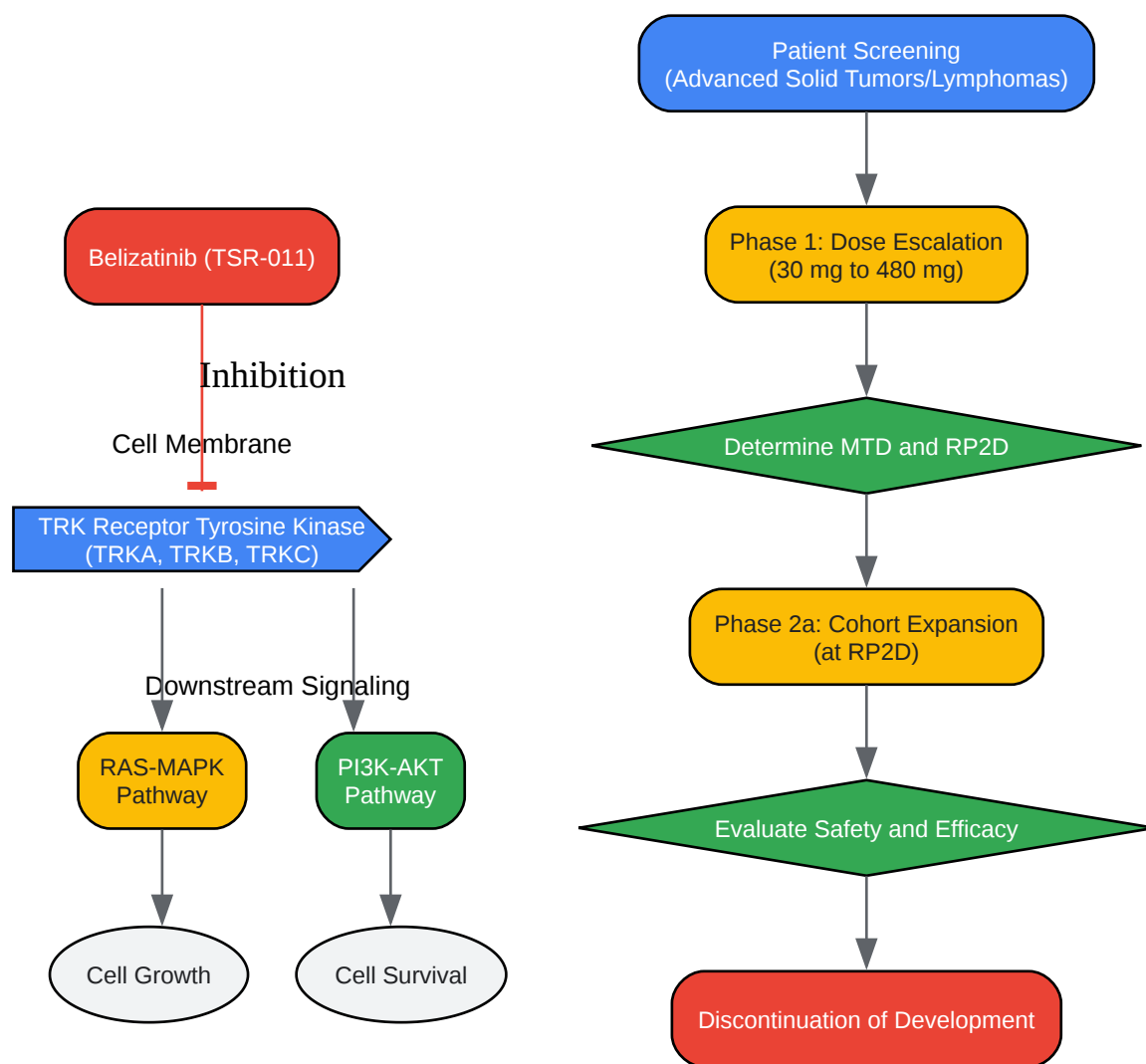
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK in non-small cell lung cancer), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation, survival, and metastasis through pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Belizatinib inhibits the kinase activity of both wild-type and mutated ALK, thereby blocking these oncogenic signals.

## TRK Signaling Pathway

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of neurotrophin receptors that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the TRK proteins, have been identified as oncogenic drivers in a wide range of tumors. These fusions lead to ligand-independent activation of TRK signaling, promoting tumor growth and survival. Belizatinib's inhibition of TRKA, TRKB, and TRKC provides a therapeutic strategy for cancers driven by NTRK gene fusions.

## Signaling Pathway Diagrams





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 2. [researchgate.net](https://researchgate.net) [researchgate.net]

- To cite this document: BenchChem. [Belizatinib (TSR-011): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606013#discovery-and-development-history-of-belizatinib]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)